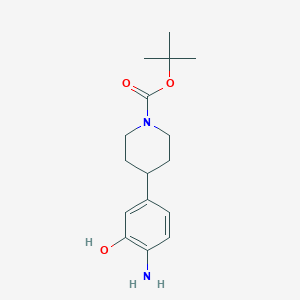
2-(3-Phenylpropoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenylpropoxy)ethanol is an organic compound with the molecular formula C11H16O2. It is a type of alcohol that contains both an ether and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Phenylpropoxy)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropyl bromide with ethylene glycol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylpropoxy)ethanol undergoes various chemical reactions, including:
Substitution: The ether group can undergo nucleophilic substitution reactions, where the phenylpropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of various substituted ethers
Scientific Research Applications
2-(3-Phenylpropoxy)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Phenylpropoxy)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenylpropoxy group can interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: An ether alcohol with similar antimicrobial properties.
Benzyl alcohol: A simple aromatic alcohol with applications in perfumery and as a solvent.
Phenethyl alcohol: An aromatic alcohol with a pleasant floral odor, used in fragrances and flavorings.
Uniqueness
2-(3-Phenylpropoxy)ethanol is unique due to its combination of an ether and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its structure also enables it to interact with both hydrophilic and hydrophobic environments, making it versatile in various applications .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(3-phenylpropoxy)ethanol |
InChI |
InChI=1S/C11H16O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
ISJAYTHMCZZHOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)
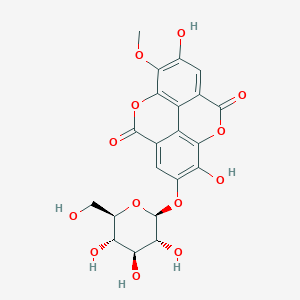
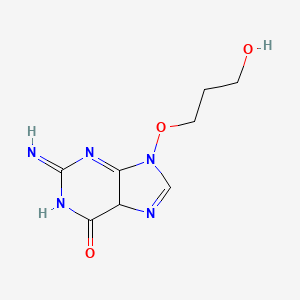
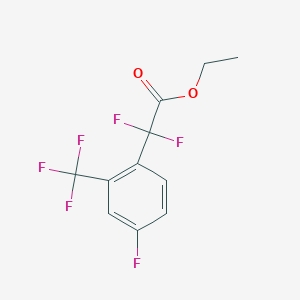

![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)
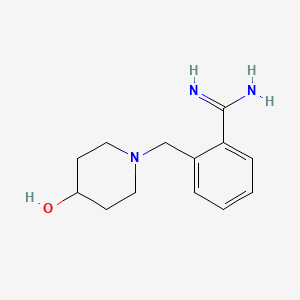

![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)
![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)
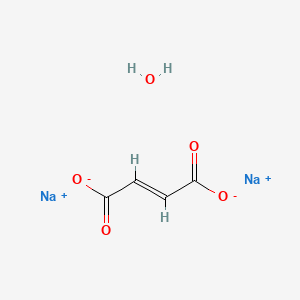
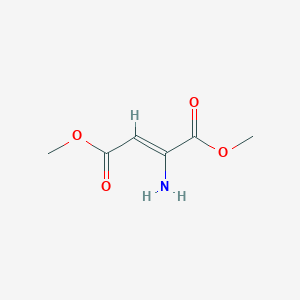
![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)
